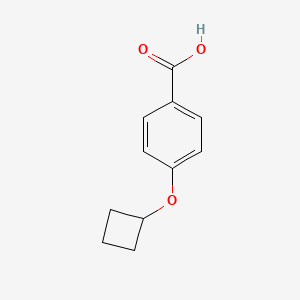

![molecular formula C8H10BrNO4 B1359157 1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione CAS No. 42014-52-8](/img/structure/B1359157.png)

1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

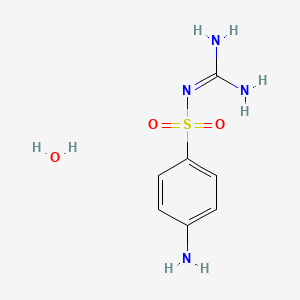

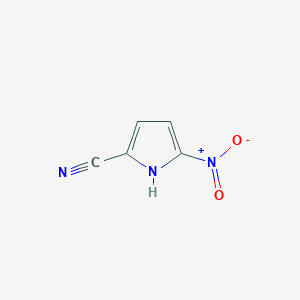

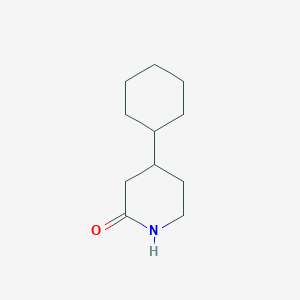

“1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C8H10BrNO4. It is a derivative of pyrrolidine-2,5-dione, a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides was prepared via PyBOP-catalyzed S_NAr addition-elimination reactions of commercial halogenated precursors .Molecular Structure Analysis

The molecular structure of “1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring. The non-H atoms are nearly coplanar, with a maximum deviation of 0.030 Å .Chemical Reactions Analysis

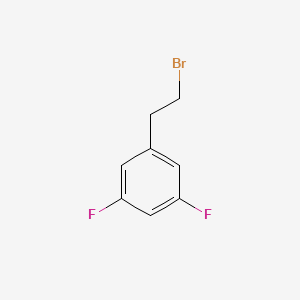

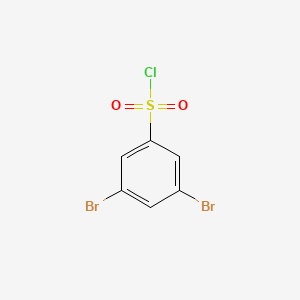

Pyrrolidine-2,5-dione derivatives, such as “1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione”, are known to undergo various chemical reactions. For instance, they can be used in halogenation reactions .Physical And Chemical Properties Analysis

The molecular weight of “1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione” is 264.07 g/mol.科学的研究の応用

Anticonvulsant Properties

The compound has been used in the synthesis of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties . These compounds have shown broad-spectrum activity in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .

Pain Management

The compound has also been found to be effective in various pain models. For instance, it has shown effectiveness in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

Inhibition of Calcium Currents

The compound has been found to inhibit calcium currents mediated by Cav 1.2 (L-type) channels . This mechanism of action could be related to its anticonvulsant and pain management properties.

Crosslinking Reagent

The compound is a heterobifunctional crosslinking reagent. This means it contains two functional groups that can react with different types of molecules, making it useful in various chemical reactions.

Antimicrobial Activities

The compound has been used in the synthesis of metal complexes that have shown enhanced antimicrobial activities against Bacillus subtilis (gram+ive) and Escherichia coli (gram–ive bacteria) .

Antioxidant Activities

The same metal complexes synthesized using the compound have also demonstrated significant antioxidant activity . This makes the compound potentially useful in the development of antioxidant drugs.

作用機序

While the specific mechanism of action for “1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione” is not mentioned in the retrieved sources, pyrrolidine alkaloids and their derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

将来の方向性

The future directions for “1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione” and other pyrrolidine derivatives could involve further exploration of their biological activities and potential applications in the treatment of various diseases . The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-bromobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO4/c9-5-1-2-8(13)14-10-6(11)3-4-7(10)12/h1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGAKYYEPYSBCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628557 |

Source

|

| Record name | 1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione | |

CAS RN |

42014-52-8 |

Source

|

| Record name | Butanoic acid, 4-bromo-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42014-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)

![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)

![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)

![3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one](/img/structure/B1359110.png)